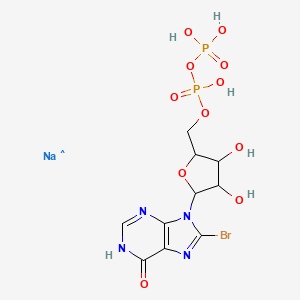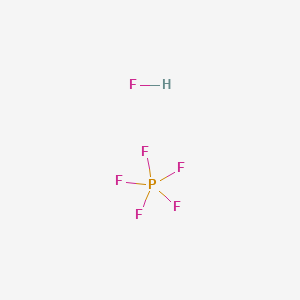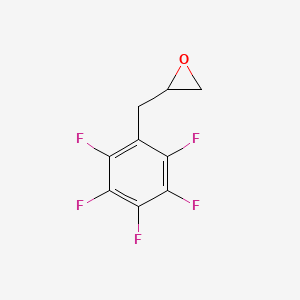
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of an allyloxy group at the 3-position, a bromine atom at the 4-position, and a carboxylic acid group at the 2-position of the thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of thiophene-2-carboxylic acid to introduce the bromine atom at the 4-position. This is followed by the allylation of the resulting 4-bromothiophene-2-carboxylic acid using an allyl halide in the presence of a base, such as potassium carbonate, to form the allyloxy group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the allyloxy group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the carboxylic acid group.
Major Products
Substitution: Formation of 4-substituted thiophene derivatives.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Aplicaciones Científicas De Investigación
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and bromine substituents can influence the compound’s binding affinity and specificity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
3-(Allyloxy)-4-fluorothiophene-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
3-(Methoxy)-4-bromothiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of an allyloxy group.
Uniqueness
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy group provides opportunities for further functionalization, while the bromine atom allows for selective substitution reactions. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7BrO3S |
|---|---|
Peso molecular |
263.11 g/mol |
Nombre IUPAC |
4-bromo-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H7BrO3S/c1-2-3-12-6-5(9)4-13-7(6)8(10)11/h2,4H,1,3H2,(H,10,11) |
Clave InChI |
SLNYKKCDRPPIKR-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(SC=C1Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)
![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)







![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)


